1-(2-Fluoro-4-mercaptophenyl)propan-2-one
Description
1-(2-Fluoro-4-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2-fluoro-4-mercaptophenyl group. The fluorine atom at the ortho position and the thiol (-SH) group at the para position confer unique electronic and steric properties. This compound’s reactivity is influenced by the electron-withdrawing fluorine and the nucleophilic mercapto group, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
PNLMKYZVOMMCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoro-4-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-mercaptophenyl derivatives and propan-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Scientific Research Applications
1-(2-Fluoro-4-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Electronic Properties
Key Observations :
- The fluorine atom in the target compound enhances electrophilic substitution resistance, while the thiol group promotes nucleophilic reactivity.
- Benzothiazole derivatives (e.g., ) exhibit rigidity due to aromatic heterocycles, unlike the flexible mercaptophenyl group.
- Methoxy-substituted analogues (e.g., 4-Fluoro-3-methoxyphenyl) show increased solubility compared to thiol-containing compounds due to reduced hydrogen bonding.
Key Observations :
Physicochemical Properties
Key Observations :
- Thiol-containing compounds like the target are prone to oxidation, necessitating inert storage conditions.
- Fluorine and methoxy groups enhance thermal stability compared to furan derivatives.
Biological Activity
1-(2-Fluoro-4-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a fluorine atom and a mercapto group attached to a phenyl ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification.
Chemical Structure and Properties
The molecular formula of 1-(2-Fluoro-4-mercaptophenyl)propan-2-one is C10H10FOS, with a molecular weight of approximately 196.25 g/mol. The presence of the mercapto group enables covalent interactions with proteins, particularly those containing cysteine residues, which can significantly impact their enzymatic activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10FOS |
| Molecular Weight | 196.25 g/mol |
| Functional Groups | Fluoro, Mercapto |
| Solubility | Soluble in organic solvents |
The biological activity of 1-(2-Fluoro-4-mercaptophenyl)propan-2-one is primarily attributed to its ability to interact with various enzymatic pathways. The mercapto group facilitates covalent bonding with thiol-containing proteins, potentially inhibiting enzyme activity. This interaction may lead to significant biological effects, including modulation of cellular signaling pathways and enzyme inhibition.
Enzyme Inhibition
Research indicates that 1-(2-Fluoro-4-mercaptophenyl)propan-2-one exhibits significant enzyme inhibition properties. The compound's structure allows it to bind effectively to active sites on enzymes, blocking substrate access and altering enzymatic function. For instance, studies have shown that similar compounds can inhibit proteases and kinases, suggesting potential applications in cancer therapy and other diseases where these enzymes are overactive.
Antimicrobial Properties
Preliminary studies suggest that 1-(2-Fluoro-4-mercaptophenyl)propan-2-one may also possess antimicrobial properties. The compound's ability to disrupt cellular processes in bacteria could make it a candidate for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 1-(2-Fluoro-4-mercaptophenyl)propan-2-one:
- Inhibition of Enzymatic Activity : Research has demonstrated that derivatives of this compound can inhibit specific enzymes by binding to their active sites. For example, a study found that similar mercapto-containing compounds showed significant inhibition against various proteases, highlighting the potential for therapeutic applications in diseases characterized by abnormal protease activity.
- Antimicrobial Testing : In vitro studies have indicated that the compound exhibits activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent. Further investigation is required to elucidate the mechanisms underlying this activity.
Comparative Analysis
To better understand the biological implications of 1-(2-Fluoro-4-mercaptophenyl)propan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one | Similar structure but different fluoro positioning | Different biological activity due to structural variation |
| 1-Chloro-1-(2-fluoro-3-mercaptophenyl)propan-2-one | Another isomer with varied positioning | Potentially different reactivity and interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
